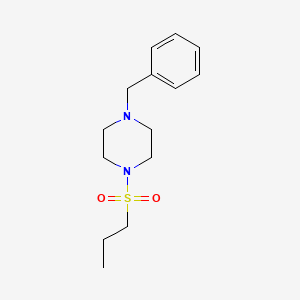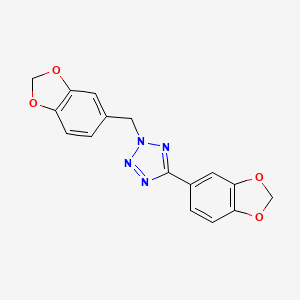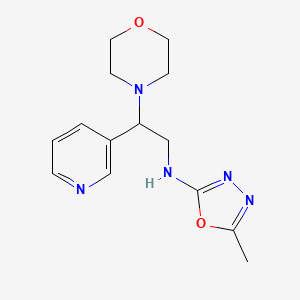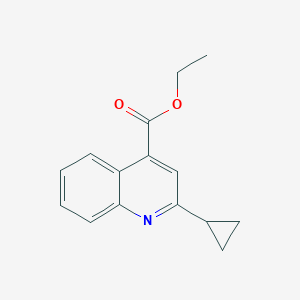![molecular formula C17H23N3O2 B5623700 2-{4-methyl-2-[1-(3-methylbutyl)-1H-pyrazol-4-yl]phenoxy}acetamide](/img/structure/B5623700.png)
2-{4-methyl-2-[1-(3-methylbutyl)-1H-pyrazol-4-yl]phenoxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole-acetamide derivatives involves several steps, including the formation of coordination complexes, which are characterized using infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and mass spectrometry. These processes are crucial for understanding the compound's formation and its structural integrity (Chkirate et al., 2019).
Molecular Structure Analysis
Molecular structure analysis is pivotal in understanding the spatial arrangement of atoms within the compound and its electronic properties. X-ray crystallography is a common technique used for this purpose, providing detailed insights into the compound's geometry and intermolecular interactions, which are essential for predicting its reactivity and stability (Asiri et al., 2010).
Chemical Reactions and Properties
The compound's chemical reactions and properties, including its ability to form coordination complexes with metals like Co(II) and Cu(II), highlight its potential as a ligand in metal-organic frameworks. These complexes exhibit various hydrogen bonding interactions, leading to supramolecular architectures with significant antioxidant activity. This property is pivotal for applications in fields requiring materials with antioxidant properties (Chkirate et al., 2019).
Physical Properties Analysis
While specific physical properties of "2-{4-methyl-2-[1-(3-methylbutyl)-1H-pyrazol-4-yl]phenoxy}acetamide" are not directly available in the literature, the analysis of similar compounds suggests that such properties can be inferred from molecular structure studies. These properties include melting points, solubility in various solvents, and crystalline structure, which are critical for determining the compound's applicability in different environments and conditions.
Chemical Properties Analysis
The chemical properties of the compound, including reactivity, stability, and interactions with other chemical entities, are inferred from its molecular structure and synthesis pathways. Its ability to participate in hydrogen bonding and form stable coordination complexes indicates a degree of reactivity that could be harnessed in catalysis or material science applications. Furthermore, the antioxidant activity of related compounds suggests potential utility in biomedical or environmental applications (Chkirate et al., 2019).
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include testing its activity against various biological targets and in different disease models .
Propriétés
IUPAC Name |
2-[4-methyl-2-[1-(3-methylbutyl)pyrazol-4-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-12(2)6-7-20-10-14(9-19-20)15-8-13(3)4-5-16(15)22-11-17(18)21/h4-5,8-10,12H,6-7,11H2,1-3H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHIIMQCNASJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N)C2=CN(N=C2)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-[1-(3-methoxyphenoxy)ethyl]-1-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5623621.png)
![tert-butyl [(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]acetate](/img/structure/B5623623.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5623627.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5623629.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5623653.png)
![N-[4-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5623656.png)
![5-[1-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]-1-methylpiperidin-2-one](/img/structure/B5623657.png)
![3-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5623663.png)
![2-methyl-3-(1-pyrrolidinylmethyl)benzo[h]quinolin-4-ol](/img/structure/B5623671.png)



![3-(3-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-indole](/img/structure/B5623719.png)